Insulin-like Growth Factor I (30-41)

Description

BenchChem offers high-quality Insulin-like Growth Factor I (30-41) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Insulin-like Growth Factor I (30-41) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

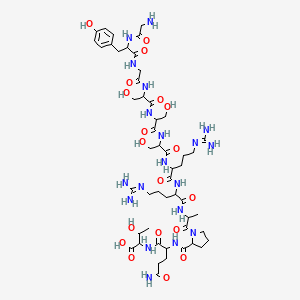

2D Structure

Properties

Molecular Formula |

C51H83N19O19 |

|---|---|

Molecular Weight |

1266.3 g/mol |

IUPAC Name |

2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59) |

InChI Key |

CTELNAIKTHTMNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O |

Origin of Product |

United States |

Structural Features and Conformational Dynamics of Insulin Like Growth Factor I 30 41

Precise Localization and Amino Acid Sequence within the Mature Insulin-like Growth Factor I Protein

The Insulin-like Growth Factor I (30-41) segment, also known as the C-domain, serves as a connecting peptide linking the B-domain and the A-domain within the 70-amino acid mature IGF-I protein. researchgate.net It begins at Glycine-30 and concludes at Threonine-41. This region is analogous to the C-peptide in proinsulin, which is cleaved during the maturation process to form active insulin (B600854). In contrast, the C-domain of IGF-I remains an integral part of the mature, single-chain polypeptide. nih.gov

The specific amino acid sequence for the human IGF-I (30-41) fragment is detailed in the table below.

Table 1: Amino Acid Sequence of Human IGF-I (30-41)

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |

|---|---|---|

| 30 | Glycine | G |

| 31 | Tyrosine | Y |

| 32 | Glycine | G |

| 33 | Serine | S |

| 34 | Serine | S |

| 35 | Serine | S |

| 36 | Arginine | R |

| 37 | Arginine | R |

| 38 | Alanine | A |

| 39 | Proline | P |

| 40 | Glutamine | Q |

| 41 | Threonine | T |

Comparative Structural Analysis: Homology and Distinctions with Proinsulin C-Peptide Analogues

While the C-domain of IGF-I (residues 30-41) occupies a position analogous to the C-peptide of proinsulin, there is a notable lack of sequence homology between the two. The C-peptide of human proinsulin is a 31-amino acid segment that connects the B and A chains, whereas the IGF-I C-domain is significantly shorter, consisting of only 12 residues. researchgate.netusbio.net This difference in length and the absence of shared sequence motifs underscore their distinct evolutionary paths despite a conserved functional role in protein folding.

The primary function of both peptides is to ensure the correct formation of disulfide bonds within their respective molecules. However, their amino acid compositions are entirely different, leading to distinct physicochemical properties.

Table 2: Comparison of Human IGF-I C-Domain and Human Proinsulin C-Peptide

| Feature | IGF-I C-Domain (30-41) | Proinsulin C-Peptide |

|---|---|---|

| Length (Residues) | 12 | 31 |

| Sequence | GYGSSSRRAPQT | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ usbio.net |

| Sequence Homology | None | |

| Role | Integral part of mature IGF-I | Cleaved from proinsulin to form mature insulin anaspec.com |

Influence of the (30-41) Segment on the Conformation and Flexibility of Full-Length Insulin-like Growth Factor I

The (30-41) segment significantly influences the conformational dynamics of the full-length IGF-I protein. Structural studies using Nuclear Magnetic Resonance (NMR) and X-ray crystallography have revealed that this C-domain possesses a high degree of motional flexibility. researchgate.net In solution, the C-domain forms a peripheral loop that exhibits considerable structural variability.

Biosynthesis, Post Translational Processing, and Isoform Diversity of Insulin Like Growth Factor I: Implications for the 30 41 Region

Transcriptional Regulation and Alternative Splicing of the Igf1 Gene Encoding Precursor Forms

The synthesis of IGF-I begins with the transcription of the Igf1 gene, a complex genetic locus that in humans is located on chromosome 12 and consists of six exons and five introns. wikipedia.org The expression of this gene is controlled by two different promoters, which allows for tissue-specific and developmentally regulated production of IGF-I. nih.gov A primary regulator of Igf1 gene transcription, particularly in the liver, is Growth Hormone (GH), which acts through the JAK-STAT signaling pathway. nih.gov Activated STAT5b, a transcription factor, binds to enhancer elements within the Igf1 locus to potently stimulate gene expression. nih.gov

A key feature of Igf1 gene expression is alternative splicing, a process that generates multiple distinct messenger RNA (mRNA) transcripts from the single gene. nih.gov This splicing primarily affects the 5' and 3' ends of the transcript. Variations in the 5' untranslated region arise from the use of different leader exons (exons 1 and 2), while splicing at the 3' end involves exons 4, 5, and 6. This differential splicing at the 3' end is responsible for producing precursor proteins with different C-terminal extensions, known as E-peptides. nih.govresearchgate.net

Despite this diversity, all mRNA isoforms share exons 3 and 4, which encode the invariant, 70-amino acid mature IGF-I peptide. researchgate.net Consequently, the amino acid sequence from position 30 to 41, which is part of the C-domain of the mature protein, is conserved across all IGF-I isoforms produced. The alternative splicing mechanism diversifies the precursor forms and the resulting E-peptides but does not alter the primary structure of the core IGF-I protein, including the (30-41) segment. nih.govresearchgate.net

| mRNA Isoform | Exons Utilized for E-Peptide | Resulting E-Peptide | Mature IGF-I Sequence (amino acids 1-70) |

|---|---|---|---|

| IGF-IEa | Exon 4, Exon 6 | Ea | Invariant (Contains 30-41 segment) |

| IGF-IEb | Exon 4, Exon 5 | Eb | Invariant (Contains 30-41 segment) |

| IGF-IEc (MGF) | Exon 4, Exon 5, Exon 6 | Ec | Invariant (Contains 30-41 segment) |

Proteolytic Maturation of Pre-pro-Insulin-like Growth Factor I Precursor Proteins

The mRNA transcripts produced from the Igf1 gene are translated into precursor proteins that must undergo a series of proteolytic cleavage events to become the biologically active, mature IGF-I hormone. This maturation process occurs in two main steps. frontiersin.org

N-terminal Signal Peptide Cleavage and Pro-Insulin-like Growth Factor I Formation

Translation of IGF-I mRNA initiates the synthesis of a pre-pro-IGF-I peptide. frontiersin.org This initial precursor contains an N-terminal signal peptide that directs the nascent polypeptide into the endoplasmic reticulum (ER), a critical step for proteins destined for secretion. researchgate.net During its translocation into the ER, this signal peptide is cleaved off by signal peptidases. researchgate.netfrontiersin.org The removal of the signal peptide results in the formation of pro-IGF-I, which consists of the 70-amino acid mature IGF-I sequence followed by a C-terminal E-peptide. frontiersin.org This cleavage event is the first step in maturation and occurs far from the (30-41) region of the mature peptide.

C-terminal E-Peptide Cleavage and Generation of Mature Insulin-like Growth Factor I

Following the removal of the signal peptide, the pro-IGF-I molecule is transported through the secretory pathway to the Golgi apparatus. Here, the second major proteolytic event occurs: the cleavage and removal of the C-terminal E-peptide. researchgate.net This process is carried out by subtilisin-related proprotein convertases, such as furin, which recognize specific amino acid motifs at the junction between the mature IGF-I sequence and the E-peptide. frontiersin.orgnih.gov This cleavage releases the 70-amino acid mature IGF-I protein, which is then secreted from the cell. frontiersin.orgnih.gov The liberated E-peptides can also be secreted and may possess independent biological activities. core.ac.uk This final maturation step takes place at the C-terminus of the mature IGF-I sequence (at amino acid 70), and therefore does not involve cleavage within or near the (30-41) segment.

| Precursor | Processing Step | Cleavage Site | Resulting Product(s) | Relevance to (30-41) Region |

|---|---|---|---|---|

| Pre-pro-IGF-I | Signal Peptide Cleavage | N-terminus | Pro-IGF-I | No direct impact; cleavage is distant. |

| Pro-IGF-I | E-Peptide Cleavage | C-terminus (after amino acid 70) | Mature IGF-I and free E-Peptide | No direct impact; cleavage is distant. The (30-41) region is part of the final mature IGF-I. |

Potential for Endogenous Proteolytic Generation and Stability of the Isolated (30-41) Fragment

The IGF-I (30-41) sequence corresponds to the C-domain of the mature IGF-I protein. sciengine.comacs.org While the maturation of pro-IGF-I involves precise cleavages at the N- and C-termini of the mature sequence, there is limited evidence to suggest that the mature 70-amino acid IGF-I undergoes further specific proteolytic processing to generate stable, bioactive fragments like the isolated (30-41) peptide.

Instead, proteolysis of mature IGF-I is generally considered a mechanism of degradation and clearance. nih.gov Mature IGF-I in circulation is largely protected from degradation by binding to a family of six high-affinity IGF-binding proteins (IGFBPs). nih.govwikipedia.org This binding extends the half-life of IGF-I significantly. nih.gov

Research has investigated the possibility of cleavage within the C-domain, specifically at a site containing two adjacent arginine residues (Arg36 and Arg37), which falls within the (30-41) sequence. acs.org It was postulated that this could be an in vivo proteolytic cleavage site. However, a study that synthesized a two-chain IGF-I analog disconnected between Arg36 and Arg37 found that this cleavage severely impaired the hormone's ability to bind to its receptor, the IGF-1R. acs.org The binding potency was reduced to just 3.5% compared to the native hormone. This finding strongly suggests that cleavage within the C-domain at the Arg36-Arg37 bond is not a maturation step to create a new active fragment but is rather a deactivating, degradation-like event that leads to a much less active protein. acs.org While some studies have explored the use of a synthetic 12-amino acid C-domain peptide (GYGSSSRRAPQT, corresponding to residues 30-41) as a bioactive agent in tissue engineering, its endogenous generation and stability are not well-established. nih.govtandfonline.com The short half-life and poor stability of such peptides in biological systems are noted challenges. tandfonline.com

Relationship of Insulin-like Growth Factor I Isoforms and E-Peptides to the (30-41) Segment

The relationship between IGF-I isoforms, E-peptides, and the (30-41) segment is defined by the fundamental structure of the Igf1 gene and its post-translational processing.

Intracellular Signaling Cascades and Molecular Mechanisms Activated by Insulin Like Growth Factor I, Contextualized by the 30 41 Region S Contribution

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Activation and Regulation of Cellular Processes

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. frontiersin.org The contribution of the IGF-I (30-41) region to the activation of this pathway is primarily through its essential role in high-affinity binding to the IGF-1R. acs.org Experimental evidence has demonstrated that mutations within this region, specifically at Arg36 and Arg37, significantly impair the binding of IGF-I to its receptor. This diminished binding affinity directly correlates with a reduced ability to induce the autophosphorylation of IGF-1R and subsequently activate downstream signaling molecules like Akt. acs.org

Upon IGF-I binding, the activated IGF-1R recruits and phosphorylates Insulin (B600854) Receptor Substrate (IRS) proteins. nih.gov The phosphorylated IRS proteins then serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. nih.gov Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. frontiersin.org

The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation and activation of Akt. frontiersin.org Once activated, Akt phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). nih.gov The activation of mTOR, a serine/threonine kinase, is a critical event that promotes protein synthesis, cell growth, and proliferation. mdpi.com The integrity of the IGF-I (30-41) domain is thus a prerequisite for the efficient initiation of this signaling cascade that is vital for the anabolic and anti-apoptotic effects of IGF-I. acs.org

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Activation and Its Role in Cell Proliferation

The MAPK/ERK pathway is another crucial signaling cascade activated by IGF-I, primarily involved in regulating cell proliferation, differentiation, and survival. physiology.org Similar to the PI3K/Akt pathway, the activation of the MAPK/ERK pathway is contingent upon the initial binding of IGF-I to its receptor, a process significantly influenced by the (30-41) region. acs.org

The activation of the MAPK/ERK pathway is initiated by the recruitment of adaptor proteins, such as Shc and Grb2, to the phosphorylated IGF-1R or IRS proteins. nih.gov Grb2, in turn, binds to the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS). The Grb2-SOS complex then activates the small G-protein Ras by promoting the exchange of GDP for GTP. nih.gov

Activated Ras initiates a phosphorylation cascade by recruiting and activating Raf (a MAP kinase kinase kinase). Raf then phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates ERK (a MAP kinase), also known as p42/44 MAPK. nih.gov Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as Elk-1, leading to the expression of genes involved in cell cycle progression and proliferation. nih.gov The strength of this mitogenic signal is therefore dependent on the initial IGF-I/IGF-1R interaction, highlighting the importance of the (30-41) binding domain.

Interplay with Insulin Receptor Substrate (IRS) Proteins and Other Adaptor Molecules

Insulin Receptor Substrate (IRS) proteins, particularly IRS-1 and IRS-2, are key scaffolding proteins that play a central role in propagating the IGF-I signal downstream to both the PI3K/Akt and MAPK/ERK pathways. frontiersin.org The interaction between the activated IGF-1R and IRS proteins is a critical juncture in the signaling network. The (30-41) region of IGF-I, by governing the binding to and activation of the IGF-1R, indirectly controls the recruitment and phosphorylation of IRS proteins. acs.orgnih.gov

Upon IGF-I stimulation, the juxtamembrane region of the activated IGF-1R β-subunit serves as a docking site for the phosphotyrosine-binding (PTB) domain of IRS proteins. frontiersin.org Following their association with the receptor, IRS proteins are rapidly tyrosine phosphorylated on multiple residues, creating binding sites for various SH2 domain-containing proteins. frontiersin.org

The binding of the p85 subunit of PI3K to phosphorylated tyrosine residues on IRS proteins is a primary mechanism for the activation of the PI3K/Akt pathway. nih.gov Concurrently, the binding of Grb2 to other phosphorylated tyrosine motifs on IRS proteins can initiate the MAPK/ERK cascade. nih.gov Thus, IRS proteins act as crucial hubs, integrating and channeling the signal from the activated IGF-1R to distinct downstream pathways. The efficiency of this entire process is fundamentally linked to the initial IGF-I binding event mediated by regions including the 30-41 amino acid sequence. acs.org

Downstream Effectors and Transcriptional Modulators of Insulin-like Growth Factor I Signaling

The ultimate biological effects of IGF-I are executed by a diverse array of downstream effectors and transcriptional modulators that are activated by the PI3K/Akt and MAPK/ERK pathways. The contribution of the IGF-I (30-41) region is foundational, as its role in receptor binding determines the level of activation of these terminal signaling components. acs.org

Key Downstream Effectors of the PI3K/Akt Pathway:

| Downstream Effector | Function |

| mTORC1 | A protein complex that, when activated by Akt, promotes protein synthesis by phosphorylating p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). |

| GSK-3β | Glycogen (B147801) synthase kinase 3β is inactivated by Akt phosphorylation, leading to the promotion of glycogen synthesis and cell survival. |

| FOXO Transcription Factors | Forkhead box O proteins are phosphorylated and inactivated by Akt, leading to their exclusion from the nucleus and the inhibition of apoptosis and cell cycle arrest gene expression. |

| Bad | A pro-apoptotic protein that is inactivated by Akt-mediated phosphorylation, thereby promoting cell survival. |

Key Downstream Effectors of the MAPK/ERK Pathway:

| Downstream Effector | Function |

| Elk-1 | A transcription factor that is phosphorylated and activated by ERK, leading to the expression of immediate-early genes such as c-Fos, which are involved in cell proliferation. |

| c-Myc | A transcription factor and proto-oncogene that is stabilized and activated by ERK signaling, promoting cell cycle progression. |

| RSK (Ribosomal S6 Kinase) | A family of kinases activated by ERK that phosphorylate various substrates in the cytoplasm and nucleus to regulate gene expression and cell growth. |

The transcriptional programs initiated by these effectors orchestrate the cellular responses to IGF-I, including mitogenesis, protection from apoptosis, and regulation of metabolic processes. The fidelity and strength of these responses are directly tied to the initial binding affinity of IGF-I to its receptor, a function significantly dependent on the 30-41 amino acid region. acs.org

Emerging Research Avenues and Unresolved Questions Regarding Insulin Like Growth Factor I 30 41

Investigations into Unique Biological Activities of the Isolated Insulin-like Growth Factor I (30-41) Peptide

At present, there is a scarcity of studies investigating the independent signaling capabilities of this fragment. While the parent IGF-I molecule is known for its anabolic, antioxidant, anti-inflammatory, and cytoprotective actions, it is unknown if the (30-41) peptide can independently elicit any of these effects. medchemexpress.com Future research is needed to explore whether this peptide can activate cellular signaling pathways on its own, potentially interacting with cellular components in a manner distinct from the full-length protein. Such studies would need to assess a range of cellular responses, including proliferation, differentiation, and survival, in various cell types to determine if the (30-41) fragment has a unique biological signature.

Elucidation of Novel Receptors or Binding Partners Specific to the (30-41) Fragment

The interaction of the (30-41) region with the IGF-1R and IGFBPs is well-documented within the context of the full IGF-I protein. acs.org Mutagenesis studies have highlighted the importance of specific residues within this domain, such as Arginine 36 and Arginine 37, for high-affinity binding to the IGF-1R. acs.orgresearchgate.net Furthermore, NMR spectroscopy has identified residues in this region that are involved in the interaction with IGFBP-1. researchgate.net

A key unresolved question, however, is whether there are novel receptors or binding partners that specifically recognize and bind to the isolated IGF-I (30-41) peptide. The possibility exists that this fragment could interact with a distinct set of proteins, leading to biological effects independent of the canonical IGF-I signaling pathway. The identification of such specific binding partners would be a significant breakthrough, potentially revealing new regulatory mechanisms and therapeutic targets. Future research in this area could involve techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify proteins that interact with the (30-41) peptide.

| Interactor | Interaction with (30-41) Region | Key Residues in (30-41) | Evidence | Unresolved Questions |

|---|---|---|---|---|

| IGF-I Receptor (IGF-1R) | Contributes to high-affinity binding of full-length IGF-I | Arg36, Arg37 | Mutagenesis Studies | Does the isolated (30-41) peptide bind to IGF-1R? |

| IGF Binding Protein 1 (IGFBP-1) | Involved in the binding of full-length IGF-I | Arg36, Arg37 | NMR Spectroscopy, Mutagenesis Studies | What is the affinity of the isolated (30-41) peptide for IGFBP-1? |

| IGF Binding Protein 5 (IGFBP-5) | Part of the interaction surface with full-length IGF-I | Not specified | Structural Studies | Does the isolated (30-41) peptide interact with IGFBP-5? |

| Novel Receptors/Binding Partners | Unknown | Unknown | None | Do any proteins specifically bind to the isolated (30-41) peptide? |

Understanding the Contribution of the (30-41) Region to Isoform-Specific Functions of Insulin-like Growth Factor I

The IGF-I gene undergoes alternative splicing, giving rise to different isoforms with distinct C-terminal E-peptides. physiology.orgiiarjournals.org These isoforms have been shown to have both common and unique biological activities. physiology.org For instance, different IGF-I isoforms can have varying effects on muscle hypertrophy and regeneration. physiology.orgiiarjournals.org

Exploration of Research Methodologies Targeting the Structural or Functional Aspects of the (30-41) Region

Advancing our understanding of the IGF-I (30-41) region requires the application and development of specialized research methodologies.

Structural Analysis: High-resolution structural techniques are crucial for elucidating the precise conformation of the (30-41) region and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has already been instrumental in studying the solution structure of full-length IGF-I and identifying residues within the C-domain that are affected by IGFBP-1 binding. researchgate.netnih.gov Future NMR studies could focus on the isolated (30-41) peptide to determine its intrinsic structural properties and how they change upon interaction with potential binding partners.

X-ray Crystallography: While challenging for a small peptide, co-crystallization of the (30-41) fragment with potential receptors or binding domains could provide detailed atomic-level insights into their interactions.

Functional Assays: A variety of functional assays will be necessary to probe the biological activities of the isolated (30-41) peptide.

Receptor Binding Assays: Competitive binding assays can be used to determine if the (30-41) peptide can compete with full-length IGF-I for binding to the IGF-1R or IGFBPs.

Cell-Based Assays: A suite of cell-based assays will be needed to screen for any potential biological effects of the (30-41) peptide, including assays for cell proliferation (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and migration (e.g., wound healing assay).

Signaling Pathway Analysis: If the peptide shows biological activity, Western blotting and other techniques can be used to investigate which intracellular signaling pathways are activated.

Molecular Biology and Genetic Approaches:

Site-Directed Mutagenesis: This technique has been effectively used to demonstrate the importance of specific residues within the (30-41) region for the function of the full-length IGF-I protein. acs.org It can be further employed to create variants of the isolated peptide to map critical residues for any observed biological activity or binding interactions.

| Methodology | Application to IGF-I (30-41) Research | Potential Insights |

|---|---|---|

| NMR Spectroscopy | Determine the 3D structure of the isolated peptide and its complexes. | Conformational dynamics and binding interfaces. |

| X-ray Crystallography | Obtain high-resolution structures of the peptide in complex with binding partners. | Precise atomic interactions. |

| Receptor Binding Assays | Assess the affinity of the peptide for known IGF-I receptors and IGFBPs. | Competitive or allosteric binding mechanisms. |

| Cell-Based Functional Assays | Screen for biological activities such as effects on cell growth and survival. | Discovery of novel, independent functions. |

| Site-Directed Mutagenesis | Identify key amino acid residues for binding and/or activity. | Structure-function relationships. |

Q & A

Q. What are the primary functional roles of IGF-I (30-41) in cellular models, and how can these be experimentally validated?

IGF-I (30-41) exhibits anabolic, antioxidant, anti-inflammatory, and cytoprotective properties . To validate these roles:

- Antioxidant activity : Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in cell lines treated with IGF-I (30-41) under oxidative stress conditions. Include controls with ROS scavengers (e.g., NAC) .

- Anti-inflammatory effects : Quantify TNF-α or IL-6 secretion via ELISA in microglia or macrophages exposed to pro-inflammatory stimuli (e.g., LPS) with/without IGF-I (30-41) .

- Cytoprotection : Perform viability assays (MTT, Annexin V/PI staining) in stress-induced cells (e.g., serum deprivation, hypoxia) .

Q. What experimental protocols are recommended for handling and storing IGF-I (30-41) to ensure stability?

- Storage : Lyophilized powder should be stored at -20°C for ≤3 years; reconstituted solutions in sterile buffers (e.g., PBS) require storage at -80°C for ≤1 year to prevent degradation .

- Reconstitution : Use ice-cold, pH-adjusted solvents (e.g., 0.1% acetic acid in water) to minimize aggregation. Centrifuge at 12,000×g for 10 minutes post-reconstitution to remove insoluble particles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on IGF-I (30-41)'s dual roles in ROS modulation (antioxidant vs. ROS-inducing)?

Contradictions may arise from concentration-dependent effects or cell-type specificity:

- Dose-response studies : Test IGF-I (30-41) across a range (e.g., 1 nM–1 µM) in primary astrocytes vs. immortalized cell lines. Use ROS-specific assays (e.g., Amplex Red for H₂O₂) .

- Mechanistic dissection : Inhibit downstream pathways (e.g., PI3K/Akt with LY294002) to determine if ROS induction is secondary to metabolic activation .

- Context-dependent analysis : Compare outcomes in normal vs. disease models (e.g., Alzheimer’s-associated microglia) .

Q. What methodologies are optimal for comparing the bioactivity of IGF-I (30-41) with other fragments (e.g., IGF-I 24-41)?

- Competitive binding assays : Use surface plasmon resonance (SPR) or radiolabeled IGF-I to measure affinity for IGF-1R or IGF-binding proteins (IGFBPs) .

- Functional comparisons : Assess fragments in parallel using:

- Anabolic activity : [³H]-thymidine incorporation in myoblast proliferation assays .

- Anti-inflammatory potency : NF-κB luciferase reporter assays in TNF-α-stimulated cells .

Q. How can researchers design in vivo studies to evaluate IGF-I (30-41)'s neuroprotective effects without confounding systemic IGF-I interference?

- Targeted delivery : Use intranasal administration or blood-brain barrier-penetrating nanoparticles to limit peripheral exposure .

- Conditional knockout models : Employ astrocyte-specific IGF-1R knockdown mice to isolate fragment-specific effects .

- Biomarker tracking : Quantify cerebrospinal fluid (CSF) levels of IGF-I (30-41) via mass spectrometry and correlate with behavioral outcomes (e.g., Morris water maze) .

Methodological Guidance

Q. What statistical approaches are critical for analyzing IGF-I (30-41) dose-response or time-course data?

- Dose-response : Fit data to a sigmoidal curve (Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals .

- Time-course : Use two-way ANOVA with post-hoc Tukey tests to compare treatment effects across time points .

- Replication : Include ≥3 biological replicates, and predefine exclusion criteria for outliers (e.g., Grubbs’ test) .

Q. How can ELISA protocols be optimized for quantifying IGF-I (30-41) in complex biological matrices (e.g., serum)?

- Sample preparation : Acid-ethanol extraction to dissociate IGFBPs, followed by neutralization to preserve epitope integrity .

- Validation : Spike-and-recovery experiments (80–120% recovery acceptable) and parallelism testing (serial dilutions of samples vs. standard curve) .

- Interference checks : Test for cross-reactivity with full-length IGF-I or IGF-II using competitive ELISAs .

Data Interpretation Challenges

Q. How should researchers address variability in IGF-I (30-41) bioactivity across experimental systems?

- Source standardization : Use synthetic peptides from vendors providing mass spectrometry (≥98% purity) and endotoxin testing certificates .

- Buffer optimization : Test peptide solubility and activity in buffers with varying pH (4.0–7.4) and ionic strengths .

- Positive controls : Include full-length IGF-I in parallel to benchmark fragment activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.